molecular formula C14H11BrN4 B11704292 6-Bromo-2-hydrazinyl-4-phenylquinazoline

6-Bromo-2-hydrazinyl-4-phenylquinazoline

Cat. No.: B11704292
M. Wt: 315.17 g/mol
InChI Key: HJVSKAMYLKFVAK-UHFFFAOYSA-N
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Description

6-Bromo-2-hydrazinyl-4-phenylquinazoline is a quinazoline derivative with significant potential in various scientific fields. Quinazoline derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other research areas. This compound, with the molecular formula C14H11BrN4, is of particular interest due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-hydrazinyl-4-phenylquinazoline typically involves multiple steps, starting from anthranilic acid. The process includes acylation, bromination, hydrolysis, ring formation, and hydrazine substitution. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as phase-transfer catalysis and microwave-assisted reactions can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-hydrazinyl-4-phenylquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert certain functional groups to their reduced forms.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a critical role in determining the reaction pathway and product yield .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at specific positions on the quinazoline ring .

Scientific Research Applications

6-Bromo-2-hydrazinyl-4-phenylquinazoline has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for synthesizing other quinazoline derivatives with potential biological activities.

    Biology: It is used in studies related to enzyme inhibition, protein interactions, and cellular pathways.

    Medicine: This compound is investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Bromo-2-hydrazinyl-4-phenylquinazoline involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 6-Bromo-2-hydrazinyl-4-phenylquinazoline is unique due to its specific hydrazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

(6-bromo-4-phenylquinazolin-2-yl)hydrazine

InChI

InChI=1S/C14H11BrN4/c15-10-6-7-12-11(8-10)13(18-14(17-12)19-16)9-4-2-1-3-5-9/h1-8H,16H2,(H,17,18,19)

InChI Key

HJVSKAMYLKFVAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN

solubility

4.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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